Ácido desoxirribonucleico

Descripción general

Descripción

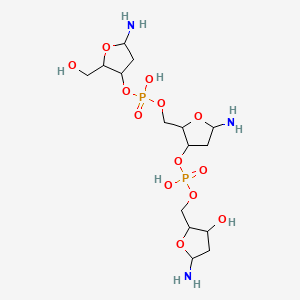

Deoxyribonucleic acid (DNA) is the molecule that carries genetic information for the development and functioning of an organism . DNA is made of two linked strands that wind around each other to resemble a twisted ladder — a shape known as a double helix . Each strand has a backbone made of alternating sugar (deoxyribose) and phosphate groups . Attached to each sugar is one of four bases: adenine (A), cytosine ©, guanine (G) or thymine (T) .

Synthesis Analysis

The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the -OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism .Molecular Structure Analysis

DNA structure shows the nucleotide bases cytosine ©, thymine (T), adenine (A), and guanine (G) linked to a backbone of alternating phosphate (P) and deoxyribose sugar (S) groups . Two sugar-phosphate chains are paired through hydrogen bonds between A and T and between G and C, thus forming the twin-stranded double helix of the DNA molecule .Chemical Reactions Analysis

DNA is involved in various chemical reactions. For instance, during DNA replication, the hydrogen bonds between the base pairs are broken, allowing the DNA strands to separate . This allows each strand to serve as a template for the synthesis of a new complementary strand .Physical and Chemical Properties Analysis

DNA is a nonflammable, noncombustible solid . It is a polymeric material with known nanometer-scale dimensions and well-understood, programmable, molecular recognition capabilities . DNA is soluble in water and many organic solvents .Aplicaciones Científicas De Investigación

Investigación genética

ADN: es el plano de la vida, que contiene toda la información necesaria para construir y mantener un organismo. En la investigación genética, el análisis de ADN se utiliza para comprender las enfermedades genéticas, identificar las funciones de los genes y estudiar la variación genética y la evolución . Esta investigación ha llevado al descubrimiento de genes asociados con numerosas enfermedades y rasgos, allanando el camino para las pruebas genéticas y la medicina personalizada.

Ciencias forenses

En las ciencias forenses, el perfil de ADN es una herramienta poderosa para identificar individuos. La técnica analiza secuencias de ADN para crear una huella genética única para cada persona. Esto ha revolucionado la forma en que las fuerzas del orden investigan y resuelven crímenes, así como la forma en que se determinan la paternidad y la ascendencia .

Biotecnología

El papel del ADN en la biotecnología es fundamental. Las técnicas de ingeniería genética permiten a los científicos manipular secuencias de ADN, lo que lleva a la producción de organismos modificados genéticamente (OMG) para la agricultura, los productos farmacéuticos e incluso los biocombustibles. Esto incluye la creación de cultivos resistentes a plagas y enfermedades, y la producción de proteínas humanas como la insulina en bacterias .

Diagnóstico médico

El análisis de ADN es fundamental en el diagnóstico de trastornos genéticos. Técnicas como la reacción en cadena de la polimerasa (PCR) amplifican las muestras de ADN, lo que permite la detección de mutaciones genéticas específicas. Esto es crucial para el diagnóstico y tratamiento tempranos de afecciones como la fibrosis quística, la anemia de células falciformes y varios tipos de cáncer .

Biología evolutiva

Las secuencias de ADN se utilizan para rastrear la historia evolutiva de las especies y comprender las relaciones genéticas entre ellas. Al comparar el ADN de diferentes especies, los científicos pueden construir árboles filogenéticos que representan las relaciones evolutivas y ayudan a comprender cómo las especies han evolucionado a lo largo del tiempo .

Monitoreo ambiental

El análisis de ADN se utiliza en el monitoreo ambiental para evaluar la biodiversidad, detectar especies invasoras y monitorear la genética de las poblaciones. El ADN ambiental (eDNA) se puede recolectar de muestras de agua, suelo o aire para identificar las especies presentes en un ecosistema sin necesidad de observación directa o recolección de especímenes .

Mecanismo De Acción

Target of Action

Deoxyribonucleic acid (DNA) is a molecule that contains the biological instructions that make each species unique . DNA’s primary targets are the cells of an organism. It controls all the chemical changes that take place in cells .

Mode of Action

The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the −OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism . This results in a phosphodiester linkage between the 3’ position of the first and 5’ position of the second nucleotide, and a pyrophosphate (diphosphate) is eliminated .

Biochemical Pathways

The unusual complexity of the only pathway leading to DNA precursors, enzymatic reduction of ribonucleotides, is essential for understanding the DNA synthesis phase of a cell . The process involves flexible nucleotide-protein interactions, dithiols as reductant, transition metals (Mn, Fe, Co) for catalysis, and radical intermediates .

Pharmacokinetics

Observing the pre- and post-signs of drug-DNA interaction provides good evidence for the interaction mechanism to be elucidated .

Result of Action

The action of DNA results in the transmission of genetic information from one cell to another, or from one generation to the next . The action of DNase occurs in three phases. The initial phase introduces multiple nicks in the phosphodiester backbone. The second phase produces acid-soluble nucleotides. The third phase, which is the terminal phase, consists of the reduction of oligonucleotides, causing a hyperchromic shift in the UV data .

Action Environment

The action of DNA can be influenced by environmental factors. For instance, DNA has been found to adsorb to soil iron (oxyhydr-)oxides, which could potentially influence its action . Additionally, the pH of the environment can influence the activity of DNA, as certain DNA-related enzymes, such as DNase, have optimal activity at specific pH levels .

Direcciones Futuras

DNA has emerged as a promising molecular tool to engineer cellular membranes for biomedical applications due to its molecular recognition and programmable properties . The DNA-enabled intelligent systems which were able to sense stimuli such as DNA strands, light, and metal ions were highlighted . Future research directions include further understanding of the mechanisms of DNA damage and repair, which could facilitate diagnosis and the development of targeted therapies .

Propiedades

IUPAC Name |

[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBASQCACWFTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864161 | |

| Record name | 5-Amino-2-({[{[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy}(hydroxy)phosphoryl]oxy}methyl)oxolan-3-yl (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Deoxyribonucleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)

![6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1418967.png)

![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)

![3-[(Oxan-4-yl)amino]propanenitrile](/img/structure/B1418981.png)